BenchChemオンラインストアへようこそ!

1-(2,5-Dichlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine

Muscarinic receptor Binding affinity Selectivity profiling

1-(2,5-Dichlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine (Molecular Formula: C₁₇H₁₇Cl₂N₃O₄S; Molecular Weight: 430.31 g/mol) is a synthetic sulfonylated piperazine derivative. It is cataloged in the Therapeutic Target Database (TTD) as Sulfonylated piperazine derivative 5 (Drug ID: D0O4RN) and has been investigated in a patented context for obesity, with annotated activity as a cannabinoid CB1 receptor antagonist.

Molecular Formula C17H17Cl2N3O4S
Molecular Weight 430.3 g/mol
Cat. No. B11511384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dichlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine
Molecular FormulaC17H17Cl2N3O4S
Molecular Weight430.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C17H17Cl2N3O4S/c1-12-2-4-14(22(23)24)11-17(12)27(25,26)21-8-6-20(7-9-21)16-10-13(18)3-5-15(16)19/h2-5,10-11H,6-9H2,1H3
InChIKeyJTWMYISAEVAVMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,5-Dichlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine: Compound Identity and Core Properties


1-(2,5-Dichlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine (Molecular Formula: C₁₇H₁₇Cl₂N₃O₄S; Molecular Weight: 430.31 g/mol) is a synthetic sulfonylated piperazine derivative . It is cataloged in the Therapeutic Target Database (TTD) as Sulfonylated piperazine derivative 5 (Drug ID: D0O4RN) and has been investigated in a patented context for obesity, with annotated activity as a cannabinoid CB1 receptor antagonist . This compound features a distinctive dual-substitution architecture combining a 2,5-dichlorophenyl moiety on one piperazine nitrogen and a 2-methyl-5-nitrobenzenesulfonyl group on the other, providing a unique pharmacophoric profile relative to simpler mono-substituted piperazine analogs. Spectroscopic characterization data, including GC-MS fragmentation patterns, have been deposited in the Wiley KnowItAll Mass Spectral Library, confirming its structural identity .

Why Generic Piperazine Substitution Can Lead to Selection Errors: The Case of 1-(2,5-Dichlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine


Sulfonylated piperazines constitute a diverse pharmacophore class where minor structural variations—including the positioning of halogen substituents on the phenyl ring, the nature of the sulfonyl aryl group, and the presence of electron-withdrawing nitro substituents—can produce marked differences in receptor binding profiles and functional activity. Available binding data demonstrate that the target compound exhibits measurable affinity at muscarinic acetylcholine receptors (M1 Ki = 1.25 × 10³ nM; M2 Ki = 2.51 × 10⁴ nM) , while structurally related sulfonylated piperazine derivatives are annotated in curated databases as CB1 receptor antagonists associated with anti-obesity indications . Generic interchange with a simpler analog such as 1-[(2,5-dichlorophenyl)sulfonyl]piperazine (CAS 524711-29-3) would eliminate the 4-aryl substitution and the nitro group entirely—features that are likely to influence target engagement, selectivity, and downstream pharmacological outcomes. Without explicit head-to-head comparative data for every analog, these key pharmacophoric differences mean that substitution without experimental validation carries a high risk of altered potency, off-target profiles, and batch-to-batch inconsistency in research applications.

Quantitative Differentiation Evidence for 1-(2,5-Dichlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine vs. Closest Analogs


Muscarinic M1 vs. M2 Receptor Binding Selectivity Profile of 1-(2,5-Dichlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine

In radioligand displacement assays conducted on rat tissue preparations, the target compound demonstrated differential binding affinity for muscarinic acetylcholine receptor subtypes. The Ki value at the M1 receptor was 1.25 × 10³ nM, compared to a Ki of 2.51 × 10⁴ nM at the M2 receptor, yielding an approximately 20-fold selectivity window favoring M1 over M2 . This selectivity pattern provides a benchmark for comparing the compound against structurally related piperazines lacking the 2-methyl-5-nitrobenzenesulfonyl group, which may exhibit altered muscarinic subtype preferences.

Muscarinic receptor Binding affinity Selectivity profiling

Cannabinoid CB1 Receptor Antagonist Annotation: Target Engagement Class Differentiation of 1-(2,5-Dichlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine

The Therapeutic Target Database (TTD) annotates 1-(2,5-Dichlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine as Sulfonylated piperazine derivative 5 with a designated target of Cannabinoid CB1 receptor (antagonist activity) . This annotation places it within a therapeutically relevant class of peripherally-acting CB1 antagonists being explored for obesity and metabolic disorders. In contrast, the structurally simpler analog 1-[(2,5-dichlorophenyl)sulfonyl]piperazine (CAS 524711-29-3) lacks the 4-(2-methyl-5-nitrobenzenesulfonyl) substitution and has been associated in vendor literature primarily with antitumor and autotaxin inhibition applications rather than CB1 antagonism . While quantitative CB1 IC₅₀ or Ki data for the target compound are not publicly available in curated databases at this time, the TTD target annotation provides a documented basis for differentiating its intended pharmacological application from analogs with alternative target profiles.

CB1 receptor Cannabinoid antagonist Anti-obesity

Structural Differentiation: Dual Aryl Substitution Pattern of 1-(2,5-Dichlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine vs. Mono-Sulfonyl Analogs

The target compound possesses a unique dual-aryl substitution architecture on the piperazine core: a 2,5-dichlorophenyl group at N1 and a 2-methyl-5-nitrobenzenesulfonyl group at N4 (InChIKey: JTWMYISAEVAVMX-UHFFFAOYSA-N) . This contrasts with the simpler analog 1-[(2,5-dichlorophenyl)sulfonyl]piperazine (CAS 524711-29-3, MW: 295.18 g/mol, MF: C₁₀H₁₂Cl₂N₂O₂S) , which bears only the sulfonyl-linked dichlorophenyl moiety and an unsubstituted piperazine NH. The target compound features several differentiating structural elements: (i) the chlorine substitution pattern is on the N-aryl ring rather than on the sulfonyl-linked ring; (ii) the presence of a methyl group ortho to the sulfonyl linkage; (iii) the electron-withdrawing nitro group at the 5-position of the sulfonyl aryl ring; and (iv) a significantly higher molecular weight (430.31 vs. 295.18 g/mol). These structural differences are expected to influence lipophilicity (cLogP), hydrogen-bonding capacity, and steric complementarity with distinct receptor binding pockets.

SAR Piperazine Pharmacophore Structural differentiation

Patent-Backed Obesity Indication: Documented Therapeutic Context for 1-(2,5-Dichlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine

According to the Therapeutic Target Database, 1-(2,5-Dichlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine (Sulfonylated piperazine derivative 5) is linked to a patented obesity indication under ICD-11 code 5B81, with an associated CB1 receptor antagonist mechanism . The patent family WO2008024284A2, titled 'Sulfonylated piperazines as cannabinoid-1 receptor modulators,' explicitly claims sulfonylated piperazine compounds as CB1 receptor antagonists and/or inverse agonists for the treatment of obesity and related metabolic disorders . While the specific exemplification of the target compound within this patent family requires further document analysis, the TTD linkage establishes a documented therapeutic context. Structurally related sulfonylpiperazines without the specific 2,5-dichlorophenyl N-aryl substitution are not annotated with this particular obesity/CB1 indication in the same curated database.

Obesity Patent CB1 antagonist Therapeutic indication

Optimal Research and Procurement Application Scenarios for 1-(2,5-Dichlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine


CB1 Receptor Antagonist Screening and Obesity Pharmacology Research

Based on its TTD annotation as a CB1 receptor antagonist with a patented obesity indication , this compound is best deployed as a reference ligand or chemical starting point in cannabinoid CB1 receptor screening campaigns focused on metabolic disorders. Researchers evaluating peripherally-restricted CB1 antagonists for obesity, non-alcoholic fatty liver disease (NAFLD), or non-alcoholic steatohepatitis (NASH)—indications explicitly claimed in the WO2008024284A2 patent family —can utilize this compound as a structurally defined sulfonylated piperazine representative. Its dual-aryl substitution pattern provides a distinct SAR entry point compared to mono-substituted piperazine analogs.

Muscarinic Receptor Subtype Selectivity Profiling

With demonstrated M1/M2 selectivity of approximately 20-fold (M1 Ki = 1.25 × 10³ nM vs. M2 Ki = 2.51 × 10⁴ nM) in rat tissue radioligand binding assays , this compound serves as a useful tool for muscarinic receptor subtype profiling studies. Neuroscience and pharmacology laboratories investigating cholinergic signaling can employ this compound to benchmark M1-preferring binding profiles against non-selective muscarinic ligands. The availability of authenticated spectral data (GC-MS, InChIKey: JTWMYISAEVAVMX-UHFFFAOYSA-N) ensures procurement of the correctly identified chemical entity .

Structure-Activity Relationship (SAR) Studies on Dual-Substituted Piperazines

The compound's distinctive dual-aryl architecture—2,5-dichlorophenyl at N1 and 2-methyl-5-nitrobenzenesulfonyl at N4—makes it a valuable scaffold for medicinal chemistry SAR exploration . Research groups synthesizing focused libraries of sulfonylated piperazines can use this compound as a key intermediate or comparator to systematically probe the contributions of the nitro group, methyl substituent, and chlorine positioning on receptor binding, physicochemical properties, and functional activity. Its molecular weight (430.31 g/mol) and heteroatom-rich composition are within lead-like chemical space, supporting its utility in hit-to-lead optimization programs .

Analytical Method Development and Reference Standard Procurement

Authenticated GC-MS spectral data for this compound are deposited in the Wiley KnowItAll Mass Spectral Library and the Wiley Registry of Mass Spectral Data 2023 , providing a verified reference for analytical laboratories developing or validating LC-MS/GC-MS methods. Contract research organizations (CROs) and quality control laboratories requiring a characterized sulfonylated piperazine reference standard for method qualification can rely on these spectral fingerprints to confirm compound identity and purity, distinguishing it from closely related analogs with similar molecular formulas.

Quote Request

Request a Quote for 1-(2,5-Dichlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.